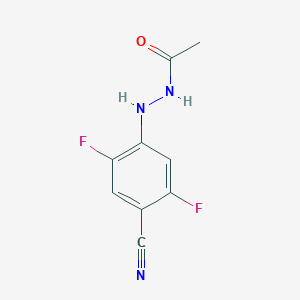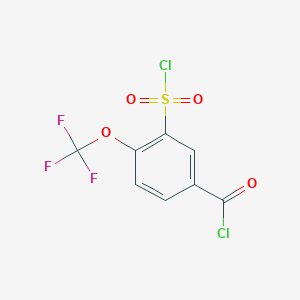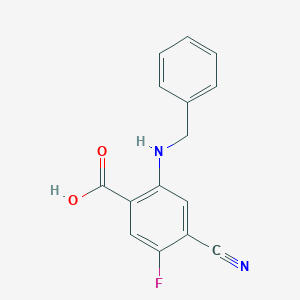![molecular formula C16H9F5O B6313299 1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one CAS No. 1357628-25-1](/img/structure/B6313299.png)
1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one, also known as 4-Trifluoromethyl-3-difluorophenyl-2-propen-1-one, is an organic compound with a molecular formula of C11H7F5O. It is a colorless, volatile liquid with a characteristic odor. 4-Trifluoromethyl-3-difluorophenyl-2-propen-1-one is used in a variety of applications, including as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a coating material for food packaging.
Mecanismo De Acción
The mechanism of action of 1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-oneethyl-3-difluorophenyl-2-propen-1-one is not well understood. However, it is believed to interact with proteins and other molecules in the body in order to produce its effects. It is thought to affect the activity of certain enzymes, receptors, and other molecules involved in the regulation of various biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-oneethyl-3-difluorophenyl-2-propen-1-one are not fully understood. However, it is known to interact with proteins and other molecules in the body, leading to a variety of effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, and it has been shown to affect the activity of certain receptors, such as the serotonin receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-oneethyl-3-difluorophenyl-2-propen-1-one in laboratory experiments include its low cost, low toxicity, and ease of synthesis. It is also relatively stable, making it suitable for long-term storage. The main limitation is that its effects are not fully understood, making it difficult to predict its effects in a given experiment.
Direcciones Futuras
Future research on 1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-oneethyl-3-difluorophenyl-2-propen-1-one should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in the pharmaceutical and food industries. Finally, further research is needed to develop more efficient and cost-effective methods for synthesizing this compound.
Métodos De Síntesis
1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-oneethyl-3-difluorophenyl-2-propen-1-one can be synthesized by a variety of methods. One method involves the reaction of 2,6-difluorobenzaldehyde with trifluoromethyl iodide in the presence of a base, such as potassium carbonate. This reaction yields 1-(4-trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one and potassium trifluoromethanesulfonate as a byproduct.
Aplicaciones Científicas De Investigación
1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-oneethyl-3-difluorophenyl-2-propen-1-one is used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a coating material for food packaging. It is also used in scientific research, particularly in the fields of biochemistry and pharmacology. In biochemistry, it has been used to study protein-protein interactions, and in pharmacology, it has been used to study the structure and activity of various drugs.
Propiedades
IUPAC Name |
(E)-3-(2,6-difluorophenyl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F5O/c17-13-2-1-3-14(18)12(13)8-9-15(22)10-4-6-11(7-5-10)16(19,20)21/h1-9H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQBVMFHAXEGIL-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=CC(=O)C2=CC=C(C=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)/C=C/C(=O)C2=CC=C(C=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




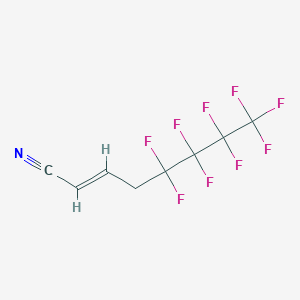
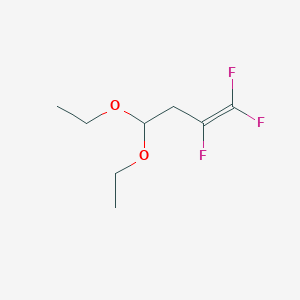
![1,5-Di-(3-pyridyl)-3-(2,6-difluorophenyl)-4-[(2,6-difluorophenyl)ethanol]-1,5-pentanedione](/img/structure/B6313288.png)
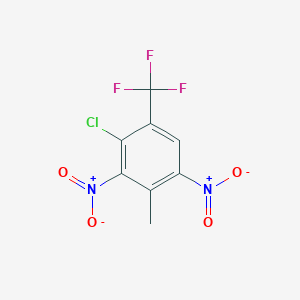
![4-{[3,3,4,4,5,5-Hexafluoro-2-(4-methoxyphenoxy)cyclopent-1-en-1-yl]oxy}benzonitrile](/img/structure/B6313303.png)
